molecular formula C12H10BrNO3 B1275382 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione CAS No. 51132-00-4

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Cat. No. B1275382
Key on ui cas rn: 51132-00-4
M. Wt: 296.12 g/mol
InChI Key: PTPZBCHKQSHXQZ-UHFFFAOYSA-N
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Patent
US05190589

Procedure details

To a suspension of 130 g (0.6 mole) of 4-phthalimido butan-2-one (7a) in 1000 ml of absolute methanol is added 96 g (0.6 mole) of bromine and the reaction mixture is stirred for 24 hours at room temperature.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:16])[N:5]([CH2:6][CH2:7][C:8](=[O:10])[CH3:9])[C:4](=[O:11])[C:3]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:2]12.[Br:17]Br>CO>[Br:17][CH2:9][C:8](=[O:10])[CH2:7][CH2:6][N:5]1[C:4](=[O:11])[C:3]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:2]2[C:1]1=[O:16]

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
C1(C=2C(C(N1CCC(C)=O)=O)=CC=CC2)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
96 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrCC(CCN1C(C=2C(C1=O)=CC=CC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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